molecular formula C8H8N4O2 B3047420 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid CAS No. 1392274-35-9

1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid

Cat. No.: B3047420
CAS No.: 1392274-35-9
M. Wt: 192.17
InChI Key: LCWWXNMPMDOYBS-UHFFFAOYSA-N
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Description

1'-Methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic Acid is a heterocyclic amino acid derivative designed for use as a key building block in medicinal chemistry and agrochemical research. Compounds within the pyrazole-carboxylic acid family are recognized as privileged scaffolds in modern drug discovery due to their versatile functionality and presence in bioactive molecules . As a multifunctional ligand containing both pyrazole nitrogen atoms and a carboxylate group, this compound has the potential to form various complexes and establish intermolecular hydrogen bonds, making it a valuable precursor for synthesizing novel chemical entities . Heterocyclic amino acids similar to this compound are increasingly important for creating DNA-encoded chemical libraries and for use in diversity-oriented synthesis, which aims to produce compounds with a wide range of structural and functional diversity for high-throughput screening . The structural architecture of this bipyrazole acid suggests its primary value lies in its application as a chiral or achiral synthon for constructing more complex molecular hybrids, peptidomimetics, and functional materials. This product is intended for chemical synthesis and research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-4-(1H-pyrazol-5-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-4-5(6-2-3-9-10-6)7(11-12)8(13)14/h2-4H,1H3,(H,9,10)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWWXNMPMDOYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217854
Record name [3,4′-Bi-1H-pyrazole]-3′-carboxylic acid, 1′-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392274-35-9
Record name [3,4′-Bi-1H-pyrazole]-3′-carboxylic acid, 1′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392274-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,4′-Bi-1H-pyrazole]-3′-carboxylic acid, 1′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-methyl-1H,1’H-3,4’-bipyrazole-3’-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1’-methyl-1H,1’H-3,4’-bipyrazole-3’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H8_8N4_4O2_2
  • Molecular Weight : 192.17 g/mol
  • Structural Features : The compound features a bipyrazole core with a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance, studies have shown that bipyrazole derivatives can act as effective inhibitors of certain kinases that play a role in cancer progression .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. A study demonstrated that it exhibits significant inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .

Agrochemicals

In the field of agrochemicals, 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid is being explored for use as:

  • Herbicides : Its structural characteristics allow it to interact with plant growth regulators. Research suggests that derivatives of bipyrazole can inhibit the growth of weeds by interfering with hormonal pathways in plants .
  • Pesticides : The compound's potential as a pesticide has been noted due to its ability to disrupt biochemical processes in pests. Studies have shown promising results in controlling specific insect populations .

Materials Science

The unique properties of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid also make it suitable for applications in materials science:

  • Ligands in Catalysis : This compound can serve as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances catalytic efficiency in organic synthesis .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of kinase activity leading to reduced tumor cell proliferation.
Study 2Antimicrobial PropertiesShowed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 3Herbicidal ActivityFound effective in inhibiting weed growth through hormonal disruption.
Study 4CatalysisEstablished as an effective ligand for palladium-catalyzed reactions, improving yield and selectivity.

Mechanism of Action

The mechanism of action of 1’-methyl-1H,1’H-3,4’-bipyrazole-3’-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Monocyclic Pyrazole Derivatives

1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) shares the methyl and carboxylic acid substituents but lacks the bipyrazole scaffold. Key differences include:

  • Molecular weight: 126.11 g/mol (monocyclic) vs. ~210–220 g/mol (estimated for bipyrazole).
  • Bioactivity: Monocyclic derivatives are often precursors for antimicrobial agents, as seen in bis-pyridine analogs synthesized via α,β-unsaturated ketones (e.g., compounds 4a–c in ) .
  • Solubility : The bipyrazole system may exhibit lower aqueous solubility due to increased hydrophobicity.

Bipyrazole Carboxylic Acid Analogs

1'-Ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS 1048925-07-0) differs in substituents:

  • Substituent effects : The ethyl and dimethyl groups enhance hydrophobicity (higher logP) compared to the methyl group in the target compound.
  • Acid positioning : The carboxylic acid at position 5 (vs. 3' in the target) may alter hydrogen-bonding interactions in biological systems .

Heteroaromatic Hybrids

6-(1H-Pyrazol-1-yl)pyrazine-2-carboxylic acid (Ref: 10-F659184) replaces one pyrazole ring with pyrazine.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Status
1'-Methyl-1H,1'H-3,4'-bipyrazole-3'-CA C₈H₈N₄O₂ Methyl (N1), COOH (3') ~210–220* Discontinued
1-Methyl-1H-pyrazole-3-carboxylic acid C₅H₆N₂O₂ Methyl (N1), COOH (3) 126.11 Available
1'-Ethyl-3',5'-dimethyl bipyrazole-5-CA C₁₀H₁₄N₄O₂ Ethyl (N1'), COOH (5) 222.25 Available

*Estimated based on structural analogs.

Research Findings

  • Substituent Impact : Ethyl groups in bipyrazoles enhance lipophilicity, which could improve membrane permeability in drug design but reduce solubility .
  • Antimicrobial Potential: While the target compound’s activity is unreported, structurally related bis-pyridine derivatives () exhibit antimicrobial properties, implying bipyrazoles may act similarly .

Biological Activity

Chemical Structure and Properties
1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N4O2C_8H_8N_4O_2 and a molecular weight of approximately 192.178 g/mol. The compound features a unique bipyrazole structure characterized by two pyrazole rings connected by a carbon atom and a carboxylic acid functional group. This configuration enhances its chemical reactivity and biological properties, particularly due to the methyl group at the 1' position, which increases its lipophilicity.

Antifungal Properties

Research indicates that 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid exhibits notable antifungal activity. It has been studied for its potential to inhibit various fungal pathogens, which could be beneficial in treating fungal infections. The compound's mechanism of action likely involves interference with specific metabolic pathways crucial for fungal survival.

Enzyme Inhibition

The compound has also been explored as an inhibitor of enzymes involved in metabolic processes. For instance, it may inhibit dipeptidyl peptidase IV (DPP4), an enzyme that regulates glucose levels by modulating insulin secretion. Inhibiting DPP4 can enhance insulin availability and improve glucose metabolism, making it a candidate for diabetes management .

Interaction Studies

Interaction studies have focused on the binding affinity of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid with various biological targets. Techniques such as molecular docking and enzyme kinetics are employed to elucidate its mechanism of action and therapeutic potential. These studies are critical for understanding how this compound can be utilized in pharmacological applications.

Comparative Analysis with Similar Compounds

The biological activity of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid can be compared with structurally similar compounds:

Compound NameSimilarityKey Features
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid0.91Contains bromine; used in similar applications
Methyl 4-bromo-1H-pyrazole-3-carboxylate0.91Ester derivative; used in organic synthesis
Ethyl 4-bromo-1H-pyrazole-3-carboxylate0.88Another ester variant; similar reactivity
5-Bromo-1H-pyrazole-3-carboxylic acid0.70Different substitution pattern; potential uses
1-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid0.77Structural variant; different biological properties

This table highlights the uniqueness of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid due to its specific methyl substitution and bipyrazole framework which may confer distinct biological activities compared to its analogs.

Study on Antifungal Activity

In a controlled study evaluating the antifungal efficacy of various compounds against Candida albicans, 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid demonstrated significant inhibitory effects at lower concentrations compared to other tested agents. The results indicated that this compound could serve as a promising lead in antifungal drug development.

Enzyme Inhibition Research

Another study focused on the inhibition of DPP4 by this compound showed that it effectively increased GLP-1 levels in vitro, suggesting potential applications in managing type 2 diabetes mellitus. The compound's ability to modulate insulin secretion illustrates its therapeutic promise .

Q & A

Basic: What are the common synthetic routes for 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A bipyrazole core can be constructed via cyclocondensation of hydrazine derivatives with diketones or via Suzuki-Miyaura cross-coupling to link pyrazole rings. For carboxylation, direct functionalization using CO₂ under transition-metal catalysis or hydrolysis of ester precursors (e.g., methyl esters) is employed. Post-synthetic methylation at the 1'-position may use iodomethane in basic conditions. Purification often involves recrystallization from ethanol/water mixtures or column chromatography. Structural validation requires ¹H/¹³C NMR, FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and elemental analysis .

Advanced: How does the presence of methyl and carboxylic acid groups influence the compound's coordination chemistry in metal-organic frameworks (MOFs)?

Methodological Answer:
The carboxylic acid group acts as a strong coordinating ligand for metals like Co(II) or Zn(II), forming bridging modes (e.g., μ₂-η²:η¹) that stabilize 2D or 3D networks. The methyl group introduces steric hindrance, which can modulate ligand flexibility and π-π stacking interactions, affecting pore size and framework stability. For example, in Co(II) coordination networks, the carboxylic acid’s deprotonated form enhances metal-ligand binding, while methyl groups may restrict conformational changes in bipyridine co-ligands, as observed in similar indazole-carboxylic acid systems .

Advanced: What strategies resolve conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

Methodological Answer:
Discrepancies between solution-state NMR (e.g., unexpected proton splitting) and solid-state X-ray data often arise from dynamic effects or polymorphism. To resolve this:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use PXRD to compare experimental and simulated patterns from single-crystal data.
  • Validate purity via HPLC/LCMS (e.g., >95% purity thresholds, as in ).
  • Employ DFT calculations to model solution-state conformers and predict NMR shifts .

Basic: What analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:
Critical techniques include:

  • HPLC/LCMS : Quantify purity (>95% as per pharmaceutical standards; see ) and confirm molecular ion peaks ([M+H]⁺).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition steps (e.g., loss of carboxyl groups at ~200–300°C).
  • Single-crystal X-ray diffraction : Resolve bond lengths/angles and validate regiochemistry (e.g., bipyrazole ring connectivity) .

Advanced: How can computational chemistry predict the reactivity or supramolecular assembly of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as fungal enzymes (e.g., Colletotrichum musae), leveraging the carboxylic acid’s hydrogen-bonding capacity. For supramolecular assembly, Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .

Advanced: What biological activities are observed in bipyrazole-carboxylic acid derivatives, and how do they inform structure-activity relationship (SAR) studies?

Methodological Answer:
Derivatives exhibit antifungal and antiproliferative activities. For example:

  • Antifungal activity : Co(II) complexes with carboxylic acid ligands show >50% inhibition of Colletotrichum musae at 100 µg/mL via disruption of fungal cell membranes ().
  • Anticancer activity : Pyrazole-carboxylic acid analogues inhibit mTOR/p70S6K pathways in prostate cancer (IC₅₀ ~10 µM; ).
    SAR studies suggest:
  • Methyl groups enhance metabolic stability but reduce solubility.
  • Carboxylic acid substitution at the 3'-position improves metal-binding capacity for bioactive complexes .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
High-polarity solvents like DMF/water or ethanol/water mixtures (e.g., 3:1 v/v) are effective due to the compound’s carboxylic acid group. Slow evaporation at 4°C yields single crystals suitable for X-ray analysis. For hygroscopic samples, anhydrous THF with hexane anti-solvent is recommended .

Advanced: How do competing tautomeric forms of the bipyrazole core affect spectroscopic interpretation?

Methodological Answer:
Bipyrazole tautomerism (1H vs. 2H forms) alters NMR chemical shifts and IR bands. To assign tautomers:

  • Use ¹⁵N NMR or HSQC to map nitrogen environments.
  • Compare experimental IR spectra with computed spectra (e.g., Gaussian 16) for each tautomer.
  • Stabilize specific tautomers via pH control (e.g., acidic conditions favor protonated carboxylic acid forms) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid
Reactant of Route 2
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1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid

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